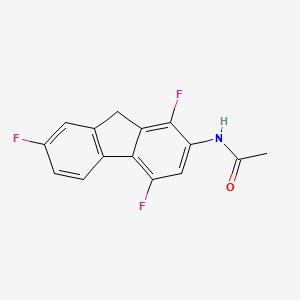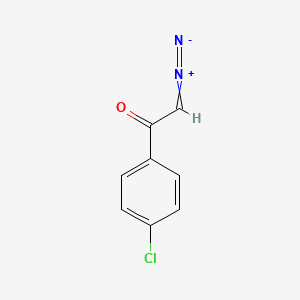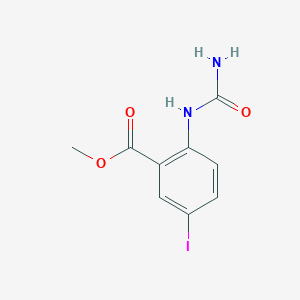
(+-)-alpha,beta-Dimethylphenethylamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BENZENEETHANAMINE,A,B-DIMETHYL-, HYDROCHLORIDE (11): . It is a white crystalline powder that is soluble in water and ethanol . This compound is used in various chemical and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of BENZENEETHANAMINE,A,B-DIMETHYL-, HYDROCHLORIDE (1:1) typically involves the reaction of N,N-Dimethylphenylethylamine with hydrochloric acid . The process involves adding N,N-Dimethylphenylethylamine to a reaction system containing dimethylbenzene and hydrochloric acid. The mixture is heated, and upon cooling, white crystalline precipitates are formed. These precipitates are then filtered and dried to obtain the final product .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the concentration of reactants to achieve the desired product efficiently .
Analyse Des Réactions Chimiques
Types of Reactions: BENZENEETHANAMINE,A,B-DIMETHYL-, HYDROCHLORIDE (1:1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The compound can undergo substitution reactions where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various halogens and other electrophiles can be used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Applications De Recherche Scientifique
BENZENEETHANAMINE,A,B-DIMETHYL-, HYDROCHLORIDE (1:1) has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of BENZENEETHANAMINE,A,B-DIMETHYL-, HYDROCHLORIDE (1:1) involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
- N,N-Dimethylphenylethylamine
- Phenethylamine
- Methamphetamine
Comparison: BENZENEETHANAMINE,A,B-DIMETHYL-, HYDROCHLORIDE (1:1) is unique due to its specific chemical structure and properties. Compared to similar compounds, it has distinct reactivity and applications. For example, while phenethylamine is a simple amine, the dimethyl substitution in BENZENEETHANAMINE,A,B-DIMETHYL-, HYDROCHLORIDE (1:1) imparts different chemical and biological properties .
Propriétés
Numéro CAS |
21899-99-0 |
|---|---|
Formule moléculaire |
C10H16ClN |
Poids moléculaire |
185.69 g/mol |
Nom IUPAC |
3-phenylbutan-2-amine;hydrochloride |
InChI |
InChI=1S/C10H15N.ClH/c1-8(9(2)11)10-6-4-3-5-7-10;/h3-9H,11H2,1-2H3;1H |
Clé InChI |
RNIYCOBJKXZYOU-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC=C1)C(C)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-Tert-butyl-1-oxa-2-azaspiro[2.5]octane](/img/structure/B13995746.png)




![Benzoicacid, 4-[[[5,7-bis(acetylamino)pyrido[3,4-b]pyrazin-3-yl]methyl]methylamino]-](/img/structure/B13995767.png)
